molecular formula C8H7F3O2 B1322516 3-Methoxy-5-(trifluoromethyl)phenol CAS No. 349-56-4

3-Methoxy-5-(trifluoromethyl)phenol

Cat. No. B1322516
Key on ui cas rn: 349-56-4
M. Wt: 192.13 g/mol
InChI Key: DFOFNISQFZKBEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05656648

Procedure details

A solution of 9.73 g of 3-amino-5-methoxy-1-trifluoromethylbenzene in 400 ml of 2N HCl is cooled to 10° C., and a solution of 3.80 g of sodium nitrite in 20 ml of water is added in the course of 10 minutes. The mixture is left stirring for 30 minutes at 10° C., and a solution of 800 ml of concentrated H2SO4 in 800 ml of water is added while the temperature is maintained below 20° C. The mixture is then heated to 95° C. for 2 hours and left overnight at r.t. 1000 g of ice are added to the reaction medium, the mixture is extracted with ether, the organic phase is washed with saturated sodium chloride solution and dried over sodium sulphate and the solvent is evaporated off under vacuum. 9.8 g of 3-hydroxy-5-methoxy-1-trifluoromethylbenzene, m.p.≈75° C. (according to J. Chem. Soc., 1951, 2013) are obtained.
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
1000 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.N([O-])=[O:15].[Na+].OS(O)(=O)=O>Cl.O>[OH:15][C:2]1[CH:3]=[C:4]([C:10]([F:13])([F:12])[F:11])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.73 g
Type
reactant
Smiles
NC=1C=C(C=C(C1)OC)C(F)(F)F
Name
Quantity
400 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Four
Name
ice
Quantity
1000 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring for 30 minutes at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 20° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then heated to 95° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
left overnight at r.t
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
the organic phase is washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C=C(C=C(C1)OC)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.